molecular formula C18H15ClN2O5S B213574 N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide

N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide

Cat. No.: B213574
M. Wt: 406.8 g/mol
InChI Key: RISZJEPZUYFOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring, a chlorophenoxy group, and a sulfamoylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide typically involves multiple steps, starting with the preparation of the furan ring and the chlorophenoxy group. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of a chlorophenol derivative with a suitable alkylating agent to form the chlorophenoxy moiety.

    Coupling with the sulfamoylphenyl group: The final step involves the coupling of the chlorophenoxy-furan intermediate with a sulfamoylphenyl derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding assays, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide
  • 5-[(2-chlorophenoxy)methyl]-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-furamide

Uniqueness

N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfamoylphenyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H15ClN2O5S

Molecular Weight

406.8 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H15ClN2O5S/c19-15-3-1-2-4-16(15)25-11-13-7-10-17(26-13)18(22)21-12-5-8-14(9-6-12)27(20,23)24/h1-10H,11H2,(H,21,22)(H2,20,23,24)

InChI Key

RISZJEPZUYFOAI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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